molecular formula C15H21NO4 B190296 Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate CAS No. 140382-79-2

Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No.: B190296
CAS No.: 140382-79-2
M. Wt: 279.33 g/mol
InChI Key: CICRMJGBVWJBNS-UHFFFAOYSA-N
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Description

Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS: 741275-29-6) is a benzoic acid derivative featuring a methyl ester at the carboxyl group and a tert-butoxycarbonyl (Boc)-protected methylamino moiety attached via a methylene linker at the para position of the aromatic ring. This compound is widely utilized as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective group for amines .

Properties

IUPAC Name

methyl 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-6-8-12(9-7-11)13(17)19-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICRMJGBVWJBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590992
Record name Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140382-79-2
Record name Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-aminomethylbenzoic acid.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amine.

    Esterification: The carboxylic acid group of the Boc-protected intermediate is then esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

The overall reaction can be summarized as follows:

4-aminomethylbenzoic acid+Boc-ClBoc-protected amineBoc-protected amine+methanolMethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate\text{4-aminomethylbenzoic acid} + \text{Boc-Cl} \rightarrow \text{Boc-protected amine} \\ \text{Boc-protected amine} + \text{methanol} \rightarrow \text{Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate} 4-aminomethylbenzoic acid+Boc-Cl→Boc-protected amineBoc-protected amine+methanol→Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate serves as a key intermediate for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology

The compound is utilized in the development of enzyme inhibitors and receptor modulators. Its ability to undergo selective reactions makes it valuable in the study of biochemical pathways.

Medicine

In medicinal chemistry, it is employed in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases. The Boc-protected amine group allows for selective deprotection and subsequent functionalization.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate exerts its effects depends on its application. In enzyme inhibition, the compound interacts with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. In receptor modulation, it binds to specific receptors, altering their conformation and activity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several Boc-protected benzoate esters, differing in substituent position, chain length, and functional groups. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Methyl 4-((tert-butoxycarbonylamino)methyl)benzoate 120157-96-2 C₁₅H₂₁NO₄ 279.33 Boc-protected primary amine (no methyl on N)
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate 863615-19-4 C₁₆H₂₃NO₄ 293.36 Ethyl ester instead of methyl
Methyl 4-[1-(Boc-amino)ethyl]benzoate 1211572-02-9 C₁₅H₂₁NO₄ 279.33 Ethyl linker with Boc-amino at β-position
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate 941715-64-6 C₁₄H₁₉NO₅ 281.30 Methoxy group at meta position
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid 210963-04-5 C₁₄H₁₉NO₄ 265.31 Carboxylic acid instead of methyl ester

Key Observations :

  • Ester vs. Acid : Replacement of the methyl ester with a carboxylic acid (CAS 210963-04-5) alters solubility and reactivity, making it suitable for coupling reactions .
  • Chain Length : Ethyl-linked analogues (e.g., CAS 1211572-02-9) introduce steric bulk, which may affect catalytic reactions or binding interactions .
Comparative Yields and Conditions:
Compound Catalyst Solvent Yield Reference
Methyl 4-(2-((Boc)amino)ethyl)benzoate i-Pr₃SiSH CH₃CN 80%
Methyl 4-((Boc)(methyl)amino)methyl)benzoate Not specified THF/MeOH ~60–70% (inferred)
Ethyl 4-(Boc-aminomethyl)benzoate DIPEA THF/MeOH 95% (Boc protection step)

Key Observations :

  • Catalyst choice (e.g., thiols in ) significantly impacts yield, with i-Pr₃SiSH achieving 80% for ethyl-linked analogues .
  • Steric hindrance from the methyl group on nitrogen may reduce yields compared to primary amines.

Physical and Spectral Properties

Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹)
Methyl 4-((Boc)amino)benzoate (3t) 154–156 7.99–7.95 (m, 2H), 1.52 (s, 9H) N-H stretch ~3350
Methyl 4-(2-((Boc)amino)ethyl)benzoate 100–102 7.43 (d, J=8.8 Hz, 2H), 3.89 (s, 3H) C=O ester ~1720
Target Compound (CAS 741275-29-6) Not reported Expected: δ 1.52 (Boc CH₃), 3.89 (COOCH₃) Similar to

Key Observations :

  • Melting points correlate with crystallinity; bulky Boc groups increase mp (e.g., 154–156°C for 3t ).
  • The target compound’s spectral data would align with analogues, featuring Boc CH₃ (δ 1.52) and ester COOCH₃ (δ 3.89).

Comparative Reactivity :

  • Ethyl esters (CAS 863615-19-4) hydrolyze slower than methyl esters due to steric and electronic effects .
  • Methylamino-methyl substituents may enhance nucleophilicity compared to ethyl-linked analogues.

Biological Activity

Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, with the CAS number 140382-79-2, is a synthetic organic compound notable for its diverse applications in medicinal chemistry and organic synthesis. Its structure includes a benzoate moiety and a tert-butoxycarbonyl (Boc) protected amine, which contribute to its biological activity and versatility as an intermediate in drug development.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 279.33 g/mol
  • InChI Key : CICRMJGBVWJBNS

The compound's unique structure allows it to participate in various chemical reactions, particularly in the synthesis of pharmaceutical agents targeting neurological and inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This mechanism is crucial for developing enzyme inhibitors that can modulate metabolic pathways.
  • Receptor Modulation : It may also act as a modulator for certain receptors, altering their conformation and activity, which is essential in designing drugs that target receptor-mediated pathways.

Medicinal Chemistry

This compound is used in the synthesis of various drug candidates. Its Boc-protected amine group allows for selective deprotection, facilitating further functionalization necessary for enhancing biological activity.

Case Studies

  • Development of Neurological Agents : Research has shown that derivatives of this compound can be effective in developing drugs aimed at treating neurological disorders. For instance, compounds synthesized using this intermediate have demonstrated significant inhibitory effects on specific neurotransmitter receptors.
  • Anti-inflammatory Applications : Studies indicate that modifications of this compound can lead to compounds with anti-inflammatory properties, making them potential candidates for treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 4-aminomethylbenzoateLacks Boc protectionMore reactive but less stableNo protective group
Methyl 4-(dimethylamino)methylbenzoateDimethylamino groupDifferent reactivity profileAlters electronic properties
Methyl 4-(tert-butylamino)methylbenzoateTert-butyl groupVaries in steric effectsInfluences binding affinity

The presence of the Boc group in this compound enhances its stability and selectivity during synthetic processes compared to similar compounds.

Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

  • Inhibition Studies : A study published in MDPI reported that compounds derived from this structure exhibited promising inhibition against specific enzymes related to bacterial resistance mechanisms, showcasing its utility in antibiotic development .
  • Binding Affinity Assessments : Interaction studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as surface plasmon resonance (SPR), revealing significant interactions that support its further development as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
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